Tyrosine, 3-acetyl-

Description

Contextualization as a Tyrosine Derivative

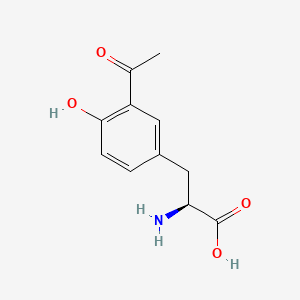

Tyrosine, 3-acetyl-, also known as 3-acetyl-L-tyrosine, is a derivative of the proteinogenic amino acid L-tyrosine. nih.govnih.govwikipedia.org Structurally, it is characterized by the addition of an acetyl group (–COCH₃) to the third carbon position of the phenolic ring of tyrosine. nih.gov This modification, specifically an ortho-acetylation relative to the hydroxyl group, distinguishes it from other acetylated forms, such as N-acetyl-L-tyrosine, where the acetyl group is attached to the amino group. nih.gov The introduction of the acetyl group directly onto the aromatic ring alters the chemical properties of the amino acid side chain. nih.govacs.org

Classical chemical synthesis of 3-acetyltyrosine can be achieved through a Friedel-Crafts reaction using acetyl chloride; however, this method is not suitable for incorporation into peptides as it can lead to partial racemization. acs.orgnih.gov More advanced, contemporary methods have been developed for the site-selective C-H acylation of tyrosine residues already incorporated within oligopeptides. rsc.org

Table 1: Chemical and Physical Properties of Tyrosine, 3-acetyl-

| Property | Value |

|---|---|

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid nih.gov |

| Molecular Formula | C₁₁H₁₃NO₄ nih.gov |

| Molar Mass | 223.22 g/mol nih.gov |

| Synonyms | 3-Acetyl-L-tyrosine nih.gov |

| CAS Number | 32483-30-0 nih.gov |

This data is compiled from PubChem. nih.gov

Overview of its Significance in Biological Systems and Research

While Tyrosine, 3-acetyl- is not recognized as a common, naturally occurring metabolite or post-translational modification in biological systems, it holds significant value in chemical biology and biomedical research. Its primary importance lies in its application as a synthetic building block for creating modified peptides and proteins with novel functions. acs.orgnih.gov

A key area of research significance is in the development of Antibody-Drug Conjugates (ADCs) . acs.orgnih.gov ADCs are a class of targeted cancer therapies that link a potent cytotoxic agent (a "payload") to a monoclonal antibody via a chemical linker. nih.govnih.govmdpi.com The antibody specifically targets antigens on the surface of tumor cells, delivering the cytotoxic drug directly to the cancer cell while minimizing damage to healthy tissues. nih.govresearchgate.net The installation of a 3-acetyl-tyrosine residue into a peptide or antibody provides a unique chemical handle. The ketone group of the acetyl moiety can be used for "oxime ligation," a specific and stable chemical reaction to attach drugs, probes, or other molecules. acs.orgnih.gov

Furthermore, the development of methods to create 3-acetyltyrosine within peptides is a significant area of research in its own right. Scientists have reported novel palladium-catalyzed late-stage C–H acylation techniques to modify tyrosine residues in peptides with high selectivity. nih.govresearchgate.net These methods utilize renewable feedstocks like ethanol (B145695) as the source of the acetyl group, representing a sustainable approach to peptide modification and bioconjugation. acs.orgnih.gov This research enables the assembly of complex peptidomimetics that are important in the fields of proteomics and drug discovery. acs.org

Conceptual Foundations of Tyrosine Acetylation as a Post-Translational Modification

Post-translational modification (PTM) is a crucial biological process where proteins undergo chemical changes after their synthesis. wikipedia.org Acetylation is one of the most common PTMs, involving the addition of an acetyl group from a donor like acetyl-coenzyme A. wikipedia.org This modification can occur in several ways:

N-terminal Acetylation: The addition of an acetyl group to the α-amino group of the first amino acid in a protein. This is a widespread modification in eukaryotes. wikipedia.org

Lysine (B10760008) Acetylation: The reversible addition of an acetyl group to the ε-amino group of lysine residues, which plays a critical role in regulating gene expression and metabolism. wikipedia.org

O-acetylation: The addition of an acetyl group to the hydroxyl group of serine, threonine, or tyrosine residues. researchgate.net

These modifications are typically catalyzed by specific enzymes such as acetyltransferases. nih.gov

The acetylation of tyrosine at the 3-position of the ring (C-acetylation) is conceptually different. Unlike the aforementioned enzymatic processes, the formation of 3-acetyltyrosine within proteins is not a widely recognized natural PTM. Instead, it is primarily a product of synthetic organic chemistry and chemical biology. acs.orgnih.gov While acetylated proteins are typically generated through enzymatic processes in nature, the direct C-acetylation of tyrosine residues in peptides has been an area of focus for chemical synthesis. acs.org This synthetic modification provides a powerful tool for protein engineering, allowing researchers to install a bio-orthogonal ketone handle onto peptides and proteins for specific conjugation applications, such as the creation of ADCs. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Tyrosine, 3 Acetyl

Synthetic Pathways for 3-Acetyltyrosine and its Analogs

The introduction of an acetyl group at the 3-position of the tyrosine ring requires specific synthetic strategies to achieve regioselectivity. Both direct chemical methods and enzymatic approaches have been explored for the acylation of tyrosine.

Direct Acetylation Methodologies

Direct acetylation of the tyrosine phenyl ring at the ortho-position to the hydroxyl group (3-position) can be achieved through several chemical methods.

One of the classic methods for acylating aromatic rings is the Friedel-Crafts acylation . organic-chemistry.orgkhanacademy.org The ortho-acetylation of L-tyrosine can be accomplished using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govacs.org However, this method often suffers from a lack of selectivity and can lead to a mixture of products. Furthermore, the harsh reaction conditions can result in the partial racemization of the chiral center of the amino acid (up to 15%), and it requires stoichiometric amounts of the Lewis acid catalyst. nih.govacs.org These limitations make its application within a peptide sequence particularly challenging. nih.govacs.org

More recently, palladium-catalyzed late-stage C-H acylation has emerged as a powerful and selective method for modifying tyrosine residues within peptides. nih.govacs.orgrsc.orgresearchgate.net This strategy utilizes a directing group to guide the acylation to the ortho-position of the phenolic hydroxyl group. In a notable example, ethanol (B145695) has been used as a sustainable and atom-economical acetyl source under oxidative conditions. nih.govacs.orgresearchgate.net The reaction is catalyzed by Pd(OAc)₂ with an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This water-compatible technique has been successfully applied to a variety of tyrosine-containing oligopeptides, demonstrating its potential for the site-specific labeling of complex biomolecules. nih.govrsc.orgresearchgate.net

Another approach involves the Baeyer-Villiger oxidation of 3-acetyl-L-tyrosine hydrochloride, which has been used as a step in the synthesis of L-DOPA derivatives. ucla.edu This implies that synthetic routes to 3-acetyl-L-tyrosine as a starting material are established, likely through methods like the Friedel-Crafts reaction on protected tyrosine derivatives. ucla.edu

| Methodology | Reagents | Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ (stoichiometric) | Well-established method | Poor regioselectivity, potential for racemization, harsh conditions, not suitable for peptides | nih.govacs.org |

| Palladium-Catalyzed C-H Acylation | Ethanol (as acetyl source) | Pd(OAc)₂ (catalytic) | High regioselectivity, mild conditions, water-compatible, suitable for late-stage peptide modification | Requires a directing group, use of a heavy metal catalyst | nih.govacs.orgrsc.orgresearchgate.net |

Biocatalytic and Chemo-Enzymatic Synthesis Approaches

While direct biocatalytic routes to 3-acetyltyrosine are not yet well-established, the use of enzymes for the modification of tyrosine and related compounds is an active area of research, suggesting the future potential for such approaches.

Enzymes like tyrosine phenol-lyase from Citrobacter freundii have been utilized in the synthesis of tyrosine analogs, such as 2-aza-L-tyrosine and 3-aza-L-tyrosine, from hydroxypyridines and ammonium (B1175870) pyruvate. nih.govresearchgate.net This demonstrates the capability of enzymes to catalyze reactions involving the tyrosine scaffold.

Furthermore, tyrosinase is an enzyme that can oxidize tyrosine residues to form o-quinones. These reactive intermediates can then undergo subsequent reactions, for instance, with cysteine residues to form covalent protein-peptide and protein-protein conjugates. acs.org This enzymatic activation of the tyrosine ring highlights a potential strategy that could be harnessed for targeted modifications.

A chemo-enzymatic approach could involve the chemical synthesis of a mixture of acetylated tyrosine isomers, followed by selective enzymatic modification or deacetylation to isolate the desired 3-acetyltyrosine. Although not yet reported for 3-acetyltyrosine specifically, this strategy has been successfully employed for the preparation of other modified biomolecules.

The development of novel biocatalysts through directed evolution and protein engineering holds promise for the future creation of enzymes that can directly and selectively acetylate the 3-position of tyrosine.

Derivatization for Functionalization and Research Probes

The functional groups of 3-acetyltyrosine—the amino, carboxyl, hydroxyl, and the newly introduced acetyl group—offer multiple sites for further chemical modification. These derivatizations are crucial for incorporating 3-acetyltyrosine into larger molecules and for developing molecular probes.

Formation of Schiff Bases and Metal Complexation Ligands

The amino group of tyrosine and its derivatives can readily react with aldehydes or ketones to form Schiff bases (imines). nih.govjocpr.comresearchgate.net These Schiff bases are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. nih.govjocpr.comajgreenchem.com

The synthesis of Schiff bases from L-tyrosine has been reported with various aldehydes, such as salicylaldehyde (B1680747) and 2'-hydroxyacetophenone. jocpr.comresearchgate.net The resulting ligands can act as bidentate or tridentate chelators, coordinating with metal ions like Cu(II), Ni(II), Co(II), Zn(II), Pd(II), and Pt(II) through the imine nitrogen, the carboxylate oxygen, and the phenolic oxygen. nih.govjocpr.comresearchgate.net The introduction of a 3-acetyl group would provide an additional potential coordination site, allowing for the formation of more complex and potentially catalytically active metal centers. The characterization of these complexes is typically performed using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis. nih.govjocpr.comugm.ac.id

| Tyrosine Derivative | Aldehyde/Ketone | Metal Ion | Coordination Mode | Reference |

|---|---|---|---|---|

| L-Tyrosine | Acetylacetonyl-4-iminoantipyrine | Cu(II), Ni(II), Co(II), VO(II), Zn(II) | Not specified | nih.gov |

| L-Tyrosine | 2'-hydroxyacetophenone | Cu(II), Ni(II), Zn(II), Co(II) | Tridentate (phenolic-O, imine-N, carboxylate-O) | jocpr.com |

| L-Tyrosine | Salicylaldehyde | Cu(II), Pd(II), Pt(II) | Tridentate (phenolate-O, azomethine-N, tyrosine-O) | researchgate.net |

Preparation of Esters and Amides for Scaffold Development

The carboxylic acid and amino functionalities of 3-acetyltyrosine are primary sites for the formation of esters and amides, respectively. These reactions are fundamental for incorporating the modified amino acid into peptide chains and for the development of novel biomaterials and therapeutic agents.

Esterification of the carboxyl group is typically achieved by reacting the amino acid with an alcohol under acidic conditions or by using coupling agents. For instance, the preparation of acetyl tyrosine ethyl ester has been described, involving the acylation of tyrosine followed by esterification with ethanol in the presence of thionyl chloride. google.com

Amide bond formation at the amino group is a cornerstone of peptide synthesis. organic-chemistry.org The synthesis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl tyrosine ethyl ester has been documented, showcasing a straightforward amidation process. govst.edu Furthermore, tyrosine methyl ester has been used as a monomer in the synthesis of biodegradable poly(ester-amide)s (PEAs). nih.gov These polymers, which are based on natural amino acids, have potential applications in biomedical fields. The presence of the 3-acetyl group could be exploited to further functionalize these polymeric scaffolds.

Cross-linking Strategies in Peptide Synthesis

Tyrosine residues play a significant role in both natural and artificial protein cross-linking. The phenolic side chain can be oxidized to form a tyrosyl radical, which can then couple with another tyrosyl radical to form a dityrosine (B1219331) cross-link. nih.gov This process is a key mechanism for the formation of resilient biological structures and has been adapted for the creation of peptide-based nanomaterials. nih.gov

An improved method for generating peptide vaccines involves the addition of tyrosine-rich tags to the N- and C-termini of a peptide, followed by extensive cross-linking to form peptide nanoclusters. nih.gov This cross-linking can be catalyzed by an exogenous nickel(II)-histidine complex in the presence of an oxidizing agent. nih.gov While this strategy does not directly involve a 3-acetyl group, the introduction of this functionality could potentially be used as an alternative or complementary cross-linking site through ketone-specific chemistries, such as oxime or hydrazone formation. This would allow for orthogonal cross-linking strategies in the design of complex peptide architectures.

Methodologies for Purification and Characterization in Synthetic Studies

The successful synthesis of 3-Acetyl-L-tyrosine necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final compound. Various analytical and preparative techniques are employed to isolate the target molecule from reaction mixtures and verify its chemical structure. These methodologies are crucial for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a compound suitable for further use. The principal methods employed include crystallization, chromatography for purification, and a suite of spectroscopic techniques for structural elucidation and characterization.

Purification Strategies

The isolation of 3-Acetyl-L-tyrosine from a crude reaction mixture is a critical step in its synthesis. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

Crystallization and Recrystallization: Crystallization is a widely used technique for purifying solid compounds. For 3-Acetyl-L-tyrosine, the process often involves dissolving the crude product in a suitable solvent or solvent system, followed by cooling or solvent evaporation to induce crystallization.

Solvent Systems: The product can be purified by crystallization from water or acetone, and further refined through recrystallization from solvents like benzene (B151609) or ether. biosynth.com One common industrial method involves dissolving the crude product in hot water (75-80°C), treating it with activated carbon for decolorization, followed by filtration, vacuum concentration, and cooling to induce crystallization. google.comchemicalbook.com

Extraction and Crystallization: An alternative approach involves slurrying the initial crude product with ethanol (e.g., 95% ethanol at 60°C) to extract the N-acetyl-L-tyrosine. The resulting ethanol solution is then concentrated under reduced pressure to recover the solvent and induce crystallization, yielding a more refined crude product. chemicalbook.com This product can then be further purified by recrystallization from water. chemicalbook.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 3-Acetyl-L-tyrosine and is also used for its purification on a smaller scale. Purity levels of >95% are commonly verified using HPLC. lgcstandards.com HPLC can also be employed to monitor the progress of enzymatic reactions involving N-acetyl-L-tyrosine, where the diminishing substrate peak and the appearance of product peaks are tracked over time. researchgate.net

Characterization Techniques

Once purified, the compound undergoes extensive characterization to confirm its identity and structure. This is typically achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov Spectral data for the related compound N-Acetyl-L-tyrosine is well-documented and serves as a reference. For instance, ¹H NMR spectra run in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) provide characteristic chemical shifts for the protons in the molecule. chemicalbook.com

Interactive Table 1: Representative ¹H NMR Spectral Data for N-Acetyl-L-tyrosine Data based on a 500 MHz spectrum in H₂O. Note that 3-Acetyl-L-tyrosine would show additional signals and splitting patterns corresponding to the acetyl group on the aromatic ring.

| Peak No. | Chemical Shift (ppm) | Multiplicity | Number of Protons |

| 1 | 7.14 | d | 2 |

| 2 | 6.84 | d | 2 |

| 3 | 4.38 | m | 1 |

| 4 | 3.10 | dd | 2 |

| 5 | 1.99 | s | 3 |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze 3-Acetyl-L-tyrosine and its derivatives. nih.govnist.gov Electron ionization (EI) is a common method used to generate mass spectra. nist.gov

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The spectrum of 3-Acetyl-L-tyrosine would show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carboxylic acid (C=O), and acetyl (C=O) groups, as well as aromatic ring vibrations.

Other Characterization Methods:

Melting Point: The melting point is a key physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity. The melting point for the related N-Acetyl-L-tyrosine is reported to be in the range of 149-152 °C. sigmaaldrich.com

Optical Rotation: Since 3-Acetyl-L-tyrosine is a chiral molecule derived from L-tyrosine, its optical activity is a critical parameter. The specific rotation is measured to confirm the enantiomeric purity of the synthesized compound. google.com

Interactive Table 2: Summary of Analytical Techniques for 3-Acetyl-L-tyrosine

| Technique | Purpose | Key Information Obtained |

| HPLC | Purity Assessment & Purification | Quantitative purity (e.g., >95%), separation of impurities |

| ¹H & ¹³C NMR | Structural Elucidation | Connectivity of atoms, chemical environment of protons and carbons |

| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak, fragmentation patterns |

| FTIR | Functional Group Identification | Presence of O-H, N-H, C=O (acid, ketone, amide) groups |

| Melting Point | Purity Assessment | Sharpness of melting range indicates purity |

| Optical Rotation | Stereochemical Analysis | Confirmation of enantiomeric integrity |

These purification and characterization methodologies are indispensable in the synthetic workflow of 3-Acetyl-L-tyrosine, ensuring that the final product meets the required standards of purity and structural correctness for its intended applications.

Biological Roles and Molecular Mechanisms of Tyrosine Acetylation

Role in Protein Post-Translational Modification

The addition of an acetyl group to the N-terminal tyrosine neutralizes the positive charge of the α-amino group and adds a hydrophobic moiety. This seemingly minor change can serve as a molecular switch, significantly influencing a protein's conformation, enzymatic activity, and lifespan within the cell. creative-proteomics.com

Protein Activity: The activity of enzymes and other functional proteins can be modulated by acetylation. creative-proteomics.com For enzymes, a change in conformation induced by N-terminal tyrosine acetylation can alter the geometry of the active site, thereby affecting substrate binding and catalytic efficiency. This modification is a key mechanism, analogous to phosphorylation, for regulating cellular processes. nih.gov

Protein Stability: N-terminal acetylation can have varied effects on protein stability. In some cases, it protects proteins from degradation by blocking N-terminal ubiquitination, a signal for proteasomal destruction. wikipedia.org For instance, the half-life of non-acetylated α-MSH (α-melanocyte-stimulating hormone) in plasma is reportedly one-third of that of its acetylated form, highlighting the stabilizing effect of this modification. nih.gov However, this is not a universal rule, as other studies have shown that N-terminally acetylated proteins can have degradation rates similar to their non-acetylated counterparts. wikipedia.org

| Effect of N-Terminal Tyrosine Acetylation | Influence on Protein Properties |

| Conformation | Alters local secondary and tertiary protein structure. researchgate.net |

| Activity | Modulates enzymatic function by affecting active site conformation. creative-proteomics.com |

| Stability | Can increase protein half-life by preventing degradation. wikipedia.orgnih.gov |

The acetylation of an N-terminal tyrosine can dictate where a protein resides in the cell and with which other molecules it interacts, thereby controlling its biological function.

Protein Localization: N-terminal acetylation can act as a signal for subcellular targeting. For some proteins, this modification is crucial for their correct localization; for example, certain Golgi-associated proteins require N-terminal acetylation to bind to the Golgi apparatus. creative-proteomics.com Acetylation can also restrain proteins within the cytosol, preventing their translocation into other compartments like the endoplasmic reticulum. creative-proteomics.com In other instances, acetylation of a nuclear localization signal (NLS) can induce a protein's translocation from the nucleus to the cytoplasm. creative-proteomics.com

Protein-Protein Interactions: Acetylation modifies the physicochemical properties of the N-terminus, which can either promote or inhibit interactions with other proteins. nih.govwhiterose.ac.uk For example, the acetylation of the transcription factor C-ets-1 enhances its binding to the protein BRD4. creative-proteomics.com Conversely, the association of nuclear steroid hormone receptors with their coactivators can be inhibited by acetylation. nih.gov This modification can create or block docking sites, thus fine-tuning the assembly of protein complexes that are essential for signal transduction and gene regulation.

| Effect of N-Terminal Tyrosine Acetylation | Influence on Protein Function |

| Localization | Can determine subcellular targeting (e.g., to the Golgi) or retention in the cytosol. creative-proteomics.comcreative-proteomics.com |

| Interactions | Modulates the formation of protein complexes by creating or masking binding sites. nih.govcreative-proteomics.comwhiterose.ac.uk |

Enzymology of Tyrosine Acetylation and Deacetylation

The state of tyrosine acetylation is dynamically controlled by the coordinated actions of enzymes that add the acetyl group (acetyltransferases) and those that remove it (deacetylases).

The enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a protein are known as acetyltransferases. nih.gov While the major classes of these enzymes are N-terminal acetyltransferases (NATs) and lysine (B10760008) acetyltransferases (KATs), specific enzymes that target tyrosine residues have been identified. creative-proteomics.comcreative-proteomics.comnih.gov

Most NATs act on nascent polypeptide chains and recognize specific N-terminal amino acid sequences. nih.gov However, the N-terminal tyrosine of the neuropeptide β-endorphin is acetylated post-translationally by a distinct peptide acetyltransferase that does not recognize the typical substrates of the major NAT complexes. nih.gov This suggests the existence of specialized acetyltransferases with unique substrate specificities for certain tyrosine-containing proteins. Furthermore, some bacterial effector proteins, such as YopJ from Yersinia pestis, function as acetyltransferases that can modify hydroxyl-containing amino acids like serine and threonine, indicating a mechanistic possibility for enzymes that could perform O-acetylation on the tyrosine hydroxyl group. wikipedia.org

The removal of acetyl groups is a critical part of the regulatory cycle and is catalyzed by deacetylases. While histone deacetylases (HDACs) are well-known for their role in reversing lysine acetylation, other enzyme families are responsible for deacetylating N-acetylated amino acids. wikipedia.org

Aminoacylase (B1246476) 3 (AA3) is a metalloenzyme that demonstrates significant deacetylation activity towards a broad range of Nα-acetylated amino acids, including Nα-acetyl-L-tyrosine. pnas.orgnih.gov This enzyme is highly expressed in tissues such as the kidney, liver, and brain. pnas.org Its ability to hydrolyze the amide bond in N-acetylated tyrosine makes it a key player in reversing this specific post-translational modification and in the metabolism of both endogenous and exogenous N-acetylated compounds. pnas.org

The enzymes that mediate tyrosine acetylation and deacetylation exhibit distinct specificities and catalytic mechanisms that ensure precise regulation.

Tyrosine Acetyltransferases: The specificity of NATs is determined by the first few amino acids of the substrate protein. nih.gov The specialized peptide acetyltransferase that modifies β-endorphin, for example, specifically recognizes the N-terminal tyrosine, a residue that is not a substrate for the common co-translational NATs like NatA, NatB, or NatC. nih.gov

Aminoacylase 3 (AA3): Structural and biochemical studies of mouse AA3 have provided insight into its broad substrate specificity. nih.gov The crystal structure of AA3 in complex with Nα-acetyl-L-tyrosine reveals that the enzyme's active site accommodates substrates primarily through van der Waals interactions. pnas.orgnih.gov This creates a dynamic and flexible interface that allows AA3 to bind and deacetylate a diverse range of substrates, from simple N-acetylated amino acids to more complex molecules like mercapturic acids. pnas.org The catalytic mechanism involves a zinc ion coordinated in the active site, which facilitates the hydrolysis of the acetyl group from the substrate. pnas.org

| Enzyme | Action | Substrate Example | Key Mechanistic Features |

| Peptide Acetyltransferase | Acetylation | N-terminal Tyrosine of β-endorphin nih.gov | Post-translational action; distinct specificity from major NATs. nih.gov |

| Aminoacylase 3 (AA3) | Deacetylation | Nα-acetyl-L-tyrosine pnas.orgnih.gov | Zinc-dependent hydrolase; broad specificity via flexible active site and van der Waals interactions. pnas.orgnih.gov |

Interplay with Parent Tyrosine Metabolism and Related Pathways

L-tyrosine is a critical aromatic amino acid that serves as a building block for proteins and a precursor for numerous vital biological compounds. scienceopen.com Its metabolism is central to several key physiological processes. The introduction of an acetyl group onto the aromatic ring to form 3-acetyltyrosine raises questions about how this modification influences its participation in these pathways.

The conversion of the N-acetylated form of tyrosine, N-acetyl-L-tyrosine (NALT), back into L-tyrosine is a known metabolic step. patsnap.com This deacetylation reaction is catalyzed by enzymes such as aminoacylase 3 (AA3), which is found in tissues like the kidney, liver, and brain. researchgate.net This process allows NALT to function as a pro-drug or precursor, delivering L-tyrosine for subsequent use in the body. patsnap.com

In contrast, specific enzymatic pathways for the deacetylation of 3-acetyltyrosine to yield L-tyrosine are not well-documented in publicly available scientific literature. The stability of the acetyl group on the aromatic ring, as opposed to the nitrogen atom of the amino group, differs significantly. Enzymatic hydrolysis of the N-acetyl bond is a common biological reaction. researchgate.net However, the removal of an acetyl group from a phenolic ring is a distinct biochemical challenge, and specific deacetylases that perform this function on 3-acetyltyrosine have not been extensively characterized. Therefore, it is currently unclear if, or how efficiently, 3-acetyltyrosine is converted to L-tyrosine in biological systems.

L-tyrosine is the direct precursor for the synthesis of catecholamines, a class of essential neurotransmitters and hormones that includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgconsensus.app This critical pathway is initiated by the enzyme tyrosine hydroxylase, which converts L-tyrosine into L-DOPA. consensus.appcreative-proteomics.com This is the rate-limiting step in catecholamine production. wikipedia.org L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine. wikipedia.orgcreative-proteomics.com

For 3-acetyltyrosine to participate in this pathway, it would first need to be converted to L-tyrosine, as tyrosine hydroxylase is specific to its natural substrate. As discussed in the previous section, the efficient conversion of 3-acetyltyrosine to L-tyrosine in vivo is not established. There is no evidence to suggest that 3-acetyltyrosine can directly enter the catecholamine synthesis pathway or serve as a substrate for tyrosine hydroxylase. Consequently, its connection to catecholamine biosynthesis is considered indirect at best and is contingent upon a deacetylation step that has not been clearly identified. The presence of the acetyl group on the aromatic ring would likely interfere with the binding and catalytic activity of tyrosine hydroxylase, preventing direct conversion.

| Enzyme | Reaction | Cofactors |

|---|---|---|

| Tyrosine Hydroxylase (TH) | L-tyrosine → L-DOPA | Tetrahydrobiopterin (BH4), O₂, Fe²⁺ |

| Aromatic L-amino Acid Decarboxylase (AADC) | L-DOPA → Dopamine | Pyridoxal phosphate (B84403) (PLP) |

| Dopamine β-hydroxylase (DBH) | Dopamine → Norepinephrine | Ascorbic acid (Vitamin C), Cu²⁺ |

| Phenylethanolamine N-methyltransferase (PNMT) | Norepinephrine → Epinephrine | S-adenosyl methionine (SAM) |

The metabolism of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is interconnected. scienceopen.com Phenylalanine is a precursor to tyrosine, a conversion catalyzed by phenylalanine hydroxylase. creative-proteomics.com Tyrosine, in turn, can be degraded through a series of enzymatic steps into fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle for energy production. nih.gov This catabolic pathway involves several enzymes, including tyrosine transaminase and p-hydroxyphenylpyruvate dioxygenase. nih.gov

Advanced Analytical Methodologies for Detection and Profiling of Tyrosine, 3 Acetyl

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical techniques provide fundamental tools for elucidating the structure, purity, and chemical behavior of "Tyrosine, 3-acetyl-." These methods are crucial for understanding its properties, interactions, and potential modifications.

UV-Vis Spectroscopy in the Characterization of Derivatized Forms

UV-Visible (UV-Vis) spectroscopy is instrumental in characterizing compounds with chromophoric groups, such as the aromatic ring in tyrosine. For "Tyrosine, 3-acetyl-," UV-Vis spectroscopy can reveal characteristic absorption patterns that are sensitive to structural modifications and the surrounding chemical environment. Studies on N-acetyl-L-tyrosine and its derivatives have demonstrated its utility. For instance, N-acetyl-L-tyrosine ethyl ester exhibits absorption peaks in the UV region, typically around 224 nm and 275 nm, with variations observed due to factors like pH and cation interactions iosrjournals.orgresearchgate.net. The presence of an acetyl group at the 3-position could potentially influence the electronic transitions within the aromatic ring, leading to shifts in these absorption maxima compared to unmodified tyrosine amazonaws.com. Furthermore, UV-Vis spectroscopy is employed in the characterization of metal complexes involving tyrosine derivatives, such as cobalt complexes of protected 3-acetyl-l-tyrosine, which have shown absorption bands in the visible region around 650 nm researchgate.net. Time-resolved UV-Vis spectroscopy has also been utilized to study the kinetics of reactions involving acetylated tyrosine species epa.gov.

Table 1: Representative UV-Vis Absorption Maxima for Tyrosine Derivatives

| Compound/Derivative | Wavelength (nm) | Notes | Reference |

| L-Tyrosine | ~224, ~275 | Primary absorption peaks in aqueous solution | iosrjournals.org |

| N-Acetyl-L-tyrosine ethyl ester | ~224, ~275 | Similar to L-tyrosine, influenced by cations | researchgate.netamazonaws.com |

| Cobalt Complex of 3-acetyl-L-tyrosine | ~650 | Indicative of metal-ligand coordination in the visible spectrum | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the molecular structure and assessing the purity of "Tyrosine, 3-acetyl-." NMR provides detailed information about the chemical environment of each atom within the molecule, allowing for unambiguous structural assignments. Studies on N-acetyl-L-tyrosine have yielded characteristic ¹H NMR spectra, with signals corresponding to the acetyl methyl protons, the α-proton, the β-methylene protons, and the aromatic protons nih.govchemicalbook.comhmdb.ca. The presence of an acetyl group at the 3-position of the tyrosine ring would be identifiable through specific shifts in the aromatic proton and carbon signals in ¹H and ¹³C NMR spectra, respectively, distinguishing it from N-acetylated tyrosine or other positional isomers researchgate.netbiocrick.com. NMR is also crucial for characterizing metal complexes of acetylated tyrosine derivatives, providing insights into the coordination environment and structural integrity of the complex researchgate.netajol.infousfca.edu.

Electrochemical Analysis (e.g., Cyclic Voltammetry) of Metal Complexes

Electrochemical methods, such as Cyclic Voltammetry (CV), are vital for investigating the redox properties and electrochemical behavior of "Tyrosine, 3-acetyl-," especially when it forms metal complexes. CV can reveal oxidation and reduction potentials, electron transfer kinetics, and the stability of redox species. For tyrosine derivatives, electrochemical oxidation typically involves the phenolic hydroxyl group. Studies on tyrosine and its derivatives, like 3-nitrotyrosine, have shown distinct electrochemical profiles. Tyrosine itself may exhibit irreversible oxidation at certain electrode materials, while modifications like nitro or chloro groups can alter these potentials abechem.comresearchgate.net. For metal complexes involving acetylated tyrosine ligands, CV can elucidate the redox activity of the metal center and its interplay with the ligand. For example, cobalt complexes with protected 3-acetyl-l-tyrosine ligands have been studied using CV, indicating that reduction of the Co(III) species can lead to complex decomposition, with peak potentials influenced by the electronic effects of substituents researchgate.net. The electrochemical behavior of tyrosine in the presence of metal ions also reveals metal-induced conformational changes and shifts in oxidation potentials researchgate.net.

Academic Research Applications and Biological Implications

Association with Pathophysiological States and Disease Models

The involvement of 3-acetyltyrosine and related pathways in various disease conditions is an active area of research.

Investigation in Neurodegenerative Disorders

While direct research on 3-acetyltyrosine in neurodegenerative disorders is limited in the provided snippets, tyrosine metabolism and its derivatives are implicated in neuronal health. Tyrosine is a precursor to catecholamines like dopamine (B1211576) and norepinephrine (B1679862), which are crucial neurotransmitters depleted in conditions such as Alzheimer's disease nootropicsexpert.comexamine.com. Catecholamines may also act as antioxidants in the brain, offering neuroprotection examine.com. Furthermore, oxidative stress, a hallmark of neurodegenerative diseases, can lead to the nitration of tyrosine residues, forming 3-nitrotyrosine, which is considered a biomarker for these conditions mdpi.comnih.govresearchgate.net. Studies have explored tyrosine-rich molecules for their ability to stabilize microtubules and offer neuroprotection against amyloidogenic toxicity, suggesting a broader relevance of tyrosine derivatives in neuronal health acs.org.

Role in Inflammatory Responses and Oxidative Stress Biomarkers

3-Acetyl-L-tyrosine has been identified as an endogenous mitochondrial stress response regulator that can enhance the expression of antioxidant enzyme genes, thereby exerting anti-stress and cytoprotective effects medchemexpress.comembopress.orgnih.gov. It is understood to induce low-level reactive oxygen species (ROS) generation, which triggers a cytoprotective response known as mitohormesis embopress.orgnih.gov. This process involves retrograde signaling from mitochondria to the nucleus, activating pathways that bolster cellular defense mechanisms embopress.orgnih.gov.

Oxidative stress, characterized by an imbalance between ROS production and the body's antioxidant capacity, is a key factor in many diseases. 3-Nitrotyrosine, a product of tyrosine nitration by reactive nitrogen species (RNS) like peroxynitrite, is a well-established biomarker for oxidative and nitro-oxidative stress mdpi.comnih.govresearchgate.netnih.gov. Its presence indicates cellular damage caused by these reactive species and is observed in various pathological states, including neurodegenerative diseases nih.govresearchgate.net.

Potential in Cancer Research and Tumor Microenvironment Studies

Research indicates that N-acetyl-L-tyrosine (NAT) can inhibit tumor growth. In a nude mouse colon cancer transplantation model, NAT administration led to a downregulation of tumor volume medchemexpress.com. The compound's mechanism may involve activating the Keap1 pathway, which in turn influences antioxidant and tumor-suppressive pathways nih.govmedchemexpress.com. Protein acetylation, a broader process, also plays a significant role in cancer development and progression, influencing metabolic enzymes and adaptation to the tumor microenvironment nih.govfrontiersin.org. Studies have also explored tyrosine kinase receptors, such as MERTK, in cancer, noting their role in promoting tumor growth and creating an immunosuppressive tumor microenvironment nih.govnih.gov.

Studies in Inborn Errors of Amino Acid Metabolism (e.g., Phenylketonuria, Tyrosinemia)

3-Acetyltyrosine, specifically N-acetyltyrosine, has been linked to certain inborn errors of amino acid metabolism. Urinary excretion of N-acetyltyrosine is increased in patients with phenylketonuria (PKU) and tyrosinemia, conditions characterized by deficiencies in enzymes involved in phenylalanine and tyrosine catabolism mimedb.orgcaymanchem.comwvdhhr.orgorpha.netkarger.com. PKU results from a deficiency in phenylalanine hydroxylase, while tyrosinemia encompasses several disorders of tyrosine metabolism, such as tyrosinemia type I, II, and III orpha.netvt.eduresearchgate.net. Hawkinsinuria, a rare disorder of tyrosine metabolism, also involves elevated levels of urinary metabolites including N-acetyltyrosine karger.comnih.gov. These findings highlight the compound's relevance in understanding metabolic dysregulation in these genetic disorders.

Applications in Drug Discovery and Chemical Biology

The chemical properties and biological activities of 3-acetyltyrosine and its derivatives make them subjects of interest in drug discovery.

Design of Ligands Targeting Specific Receptors (e.g., PPARα)

While direct evidence for 3-acetyltyrosine as a PPARα ligand is not explicitly detailed in the provided snippets, research into tyrosine derivatives for receptor targeting is ongoing. For instance, studies have explored the design of compounds targeting nuclear receptors like PPAR-gamma for conditions such as Alzheimer's disease, aiming for neuroprotective effects and reduced side effects auburn.edu. Receptor tyrosine kinases (RTKs) are also significant drug targets in oncology and inflammatory diseases, with inhibitors in various stages of development nih.govsinobiological.com. The broader field of chemical biology and drug discovery investigates acetylation and other modifications of amino acids for therapeutic purposes frontiersin.org.

Use as a Scaffold for the Synthesis of Biologically Active Compounds

The functional groups present in "Tyrosine, 3-acetyl-" make it a versatile building block for the synthesis of more complex molecules. The amino acid backbone, comprising a carboxylic acid group and an amino group, alongside the hydroxyl group and the acetyl modification on the phenyl ring, provides multiple sites for chemical derivatization. nih.govacademie-sciences.fr

Research indicates that tyrosine derivatives, in general, serve as valuable scaffolds in medicinal chemistry and the synthesis of various biologically active compounds, including surfactants and pharmaceutical agents. academie-sciences.frontosight.ai The presence of the acetyl group on the phenyl ring can influence the electronic properties, solubility, and reactivity of the molecule, potentially leading to novel compounds with tailored biological activities. While specific examples of complex molecules synthesized exclusively from "Tyrosine, 3-acetyl-" are not detailed in the provided literature, its structure suggests potential for incorporation into peptide mimetics, modified amino acids, or as a core structure for developing new chemical entities. nih.govontosight.ai

| Structural Feature | Position on Molecule | Potential Role in Synthesis |

| Carboxylic Acid Group | Amino acid side chain | Site for amide or ester formation, peptide bond coupling. |

| Amino Group | Amino acid side chain | Site for amide or peptide bond formation, derivatization. |

| Hydroxyl Group | Phenyl ring (para to side chain) | Site for ether or ester formation; contributes to antioxidant properties and hydrogen bonding. |

| Acetyl Group | Phenyl ring (meta to side chain) | Modifies electronic distribution, lipophilicity, and steric properties; potential interaction site. |

| Chiral Center (L-configuration) | Alpha-carbon of amino acid side chain | Crucial for stereospecific synthesis and biological recognition. |

Investigation in Therapeutic Strategies for Proteinopathies

Proteinopathies are a class of diseases characterized by the misfolding, aggregation, and accumulation of specific proteins, leading to cellular dysfunction and tissue damage. Examples include neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. nih.govmdpi.com

While direct investigations into "Tyrosine, 3-acetyl-" as a therapeutic agent for proteinopathies are not extensively detailed in the provided snippets, related research offers insights into the potential roles of tyrosine derivatives. Studies have shown that tyrosine and its derivatives can act as antioxidants and stabilizers, which may help mitigate protein aggregation triggered by oxidative stress. creative-proteomics.com Furthermore, the formation of dityrosine (B1219331), a cross-linked product of tyrosine residues, has been implicated in the aggregation processes observed in diseases like Alzheimer's, with research utilizing N-acetyl-L-tyrosine ethyl ester as a model compound to study these mechanisms. nih.gov The general concept of N-acetylation has also been noted to potentially decrease protein fibrillation. royalsocietypublishing.org

The role of mitochondrial dysfunction is increasingly recognized in various proteinopathies, suggesting that interventions aimed at sustaining mitochondrial function could offer a common therapeutic approach. nih.gov While "Tyrosine, 3-acetyl-" itself is not explicitly cited as a therapeutic target or agent in the context of proteinopathies within the provided information, its structural relation to tyrosine and the known biological activities of acetylated amino acid derivatives suggest areas for future research.

Compound List:

Tyrosine, 3-acetyl-

Future Research Directions and Unexplored Avenues for Tyrosine, 3 Acetyl

Comprehensive Mapping of Tyrosine Acetylation Sites Across Diverse Proteomes

A complete understanding of the functional implications of 3-acetyl-tyrosine necessitates a thorough identification of the proteins that undergo this modification and the specific cellular contexts in which it occurs. While initial proteomic analyses have identified numerous acetylated tyrosine sites, a comprehensive and high-resolution map across a wide range of organisms and cell types is yet to be established. Future research endeavors should prioritize the development and application of more sensitive and specific methods for enriching peptides containing acetylated tyrosine, in conjunction with advanced mass spectrometry techniques. cellsignal.com This will facilitate the creation of a more exhaustive inventory of the "acetyl-tyrosinome" under various physiological and pathological conditions. Such a comprehensive map will serve as a critical foundation for subsequent functional studies and aid in the discovery of novel regulatory networks.

Elucidating the Regulatory Networks of Tyrosine Acetyltransferases and Deacetylases

The enzymes that catalyze the addition and removal of acetyl groups from tyrosine residues, known as tyrosine acetyltransferases (HATs) and deacetylases (HDACs), are central to the regulation of this modification. creative-proteomics.comresearchgate.net While some enzymes with these activities have been identified, it is likely that the full complement of these regulatory proteins is far more extensive and complex than currently understood. nih.govnih.gov Future investigations should focus on the identification and characterization of novel HATs and HDACs, determining their substrate specificities, and understanding their regulatory mechanisms. nih.gov Unraveling the intricate networks that govern the activity of these enzymes is paramount to comprehending how 3-acetyl-tyrosine signaling is integrated with other cellular processes. nih.gov

Advanced Structural Biology of Acetylated Proteins and Protein Complexes

A key objective is to understand how the acetylation of a tyrosine residue impacts protein structure and, consequently, its function. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for providing atomic-level details of these effects. americanpeptidesociety.org Future research should aim to determine the three-dimensional structures of proteins in both their acetylated and non-acetylated states to reveal any conformational changes. americanpeptidesociety.org Furthermore, elucidating the structures of acetylated proteins within their respective protein complexes is essential to understand how this modification modulates protein-protein interactions and the assembly of cellular machinery. americanpeptidesociety.org

Development of Novel Tools for In Vivo Studies and Live-Cell Imaging

To fully grasp the dynamic nature of tyrosine acetylation, it is imperative to study it within the context of living cells and organisms. A significant advancement in the field would be the development of novel chemical probes and genetically encoded biosensors capable of specifically recognizing 3-acetyl-tyrosine. acs.org Such tools would enable the real-time visualization of fluctuations in tyrosine acetylation levels and their subcellular localization in response to various stimuli. acs.orgdigitellinc.com These live-cell imaging techniques will offer unprecedented spatiotemporal resolution, allowing researchers to dissect the dynamic interplay between tyrosine acetylation and other cellular signaling events. acs.orgbiorxiv.org

Integration with Systems Biology and Multi-Omics Approaches

The biological influence of 3-acetyl-tyrosine is unlikely to be restricted to a single pathway. A holistic, systems-level understanding requires the integration of data from various "omics" platforms, including proteomics, genomics, transcriptomics, and metabolomics. nih.govnih.gov By combining information on tyrosine acetylation with data on gene expression, protein abundance, and metabolic changes, researchers can construct comprehensive models of the regulatory networks governed by this modification. nih.govresearchgate.netpolimi.it This integrated approach is crucial for identifying key nodes and pathways influenced by 3-acetyl-tyrosine and for predicting the systemic consequences of its dysregulation in disease states. cityu.edu.hk

Exploration of Tyrosine, 3-Acetyl- in Unconventional Biological Systems

The majority of research on protein acetylation has been conducted in conventional model organisms like yeast, flies, and mice, as well as in human cell lines. The role of 3-acetyl-tyrosine in a wider array of biological systems, however, remains largely uncharted. Future research should extend to unconventional model organisms and diverse ecosystems, including extremophiles, symbiotic organisms, and pathogens. Investigating tyrosine acetylation in these unique biological contexts could unveil novel functions and regulatory mechanisms shaped by distinct evolutionary pressures. researchgate.net This exploration has the potential to uncover fundamental principles of protein regulation and identify new targets for biotechnological and therapeutic applications.

Q & A

Q. What unresolved questions warrant further investigation into 3-acetyl-tyrosine’s biochemical interactions?

- Methodological Answer : Prioritize studies on:

- Structural Dynamics : Time-resolved crystallography to capture acetyl group interactions with enzymes.

- In Vivo Efficacy : Pharmacokinetic/pharmacodynamic (PK/PD) modeling in transgenic models.

- Synergistic Effects : High-throughput screening with combinatorial libraries to identify adjuvant therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.